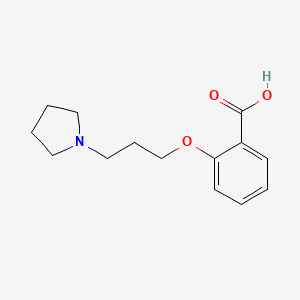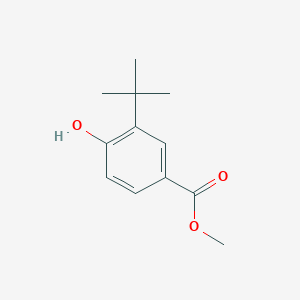
2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid (3-PPBA) is a synthetic organic compound belonging to the class of compounds called pyrrolidines. It is widely used in scientific research as a tool to study various biological processes. 3-PPBA has a wide range of applications in biochemistry and physiology, including its use in drug development and drug delivery systems.
Scientific Research Applications
Co-crystallization Applications
- The compound has been used in co-crystallization processes. A study by Chesna et al. (2017) explored the hydrogen-bonded co-crystal structure of benzoic acid and zwitterionic l-proline, demonstrating the application in non-centrosymmetric co-crystallization with benzoic acid components (Chesna et al., 2017).
Electrochemical Applications
- Lu et al. (2014) investigated the electrochemical polymerization of pyrrole containing TEMPO side chain on Pt electrodes, highlighting the compound's relevance in electrochemical applications, particularly in the context of benzyl alcohol oxidation (Lu et al., 2014).
Photophysical Properties in Coordination Polymers
- Sivakumar et al. (2011) synthesized lanthanide-based coordination polymers using derivatives of benzoic acids, including studies on their photophysical properties. This indicates potential applications in materials science and photoluminescence (Sivakumar et al., 2011).
Ligand Binding in Cytochrome P450 Monooxygenases
- Research by Podgorski et al. (2020) on cytochrome P450 monooxygenases involved the use of substituted benzoic acids to investigate different binding modes. This highlights the compound's relevance in enzymology and biochemistry research (Podgorski et al., 2020).
Synthesis and Characterization in Organic Chemistry
- Barker et al. (2003) reported on a new procedure for synthesizing a related compound, 2-(3-methyl-2,5-di-oxopyrrolidin-lyl)benzoic acid. This underscores its importance in synthetic organic chemistry (Barker et al., 2003).
Electrochromic and Ion Receptor Properties
- A study by Mert et al. (2013) on the synthesis of N-linked polybispyrroles demonstrated the electrochromic and ion receptor properties of related compounds. This suggests applications in materials science and sensor technology (Mert et al., 2013).
Mechanism of Action
Target of Action
The primary target of 2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid is the Toll-like receptors (TLR) 7 and 9 . These receptors play a crucial role in the innate immune system, recognizing pathogen-associated molecular patterns and initiating immune responses .
Mode of Action
2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid interacts with TLR7 and TLR9, inhibiting their signaling in a variety of human and mouse cell types . It also inhibits the interaction between DNA and TLR9 in vitro . The compound’s ability to inhibit TLR7 and 9 signaling depends on two properties: weak interaction with nucleic acids and high accumulation in the intracellular acidic compartments where TLR7 and 9 reside .
Biochemical Pathways
The compound affects the TLR7 and TLR9 signaling pathways. Upon binding to their respective ligands, these receptors undergo a series of changes that lead to the activation of downstream signaling pathways, including the production of pro-inflammatory cytokines . By inhibiting TLR7 and TLR9, the compound can modulate these pathways and their downstream effects.
Pharmacokinetics
It is also predicted to be a CYP2D6 and CYP3A4 inhibitor . These properties could impact the compound’s bioavailability and its interactions with other drugs.
Result of Action
The inhibition of TLR7 and TLR9 signaling by 2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid can suppress immune responses. For instance, when administered to mice, these compounds suppress responses to challenge doses of cytidine-phosphate-guanidine (CpG)-containing DNA, which stimulates TLR9 .
Action Environment
Factors such as ph could potentially affect the compound’s accumulation in the intracellular acidic compartments where tlr7 and 9 reside
properties
IUPAC Name |
2-(3-pyrrolidin-1-ylpropoxy)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-14(17)12-6-1-2-7-13(12)18-11-5-10-15-8-3-4-9-15/h1-2,6-7H,3-5,8-11H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXLDLNBGHLXHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCOC2=CC=CC=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(3,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356368.png)

![9-((2,3-Dimethylbutan-2-yl)oxy)-9-borabicyclo[3.3.1]nonane](/img/structure/B1356378.png)
![3-Chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline](/img/structure/B1356382.png)


![4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione](/img/structure/B1356388.png)


![4-{[(5-Nitrofuran-2-yl)methyl]amino}benzoic acid](/img/structure/B1356392.png)



